molecular formula C23H22N4O3S3 B2800197 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683767-68-2

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2800197
CAS No.: 683767-68-2
M. Wt: 498.63
InChI Key: HJQHKVIAITXHIX-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a benzothiazole-thiazole hybrid compound featuring a sulfonyl-linked 4-methylpiperidine moiety. Key structural elements include:

  • Benzothiazole core: Commonly associated with kinase inhibition and antimicrobial activity.
  • Thiazole linker: Enhances π-π stacking interactions in biological targets.
  • 4-((4-Methylpiperidin-1-yl)sulfonyl)benzamide: The sulfonyl group improves solubility, while the 4-methylpiperidine substituent may influence steric and electronic properties .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S3/c1-15-10-12-27(13-11-15)33(29,30)17-8-6-16(7-9-17)21(28)26-23-25-19(14-31-23)22-24-18-4-2-3-5-20(18)32-22/h2-9,14-15H,10-13H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQHKVIAITXHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and neuroprotective applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and data tables.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the coupling of various thiazole and benzothiazole derivatives. The general synthetic route includes:

  • Starting Materials : Benzothiazole derivatives and sulfonamides.
  • Reaction Conditions : Commonly employed reagents include coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and solvents such as DMF (dimethylformamide).
  • Purification : Final products are purified using techniques like chromatography.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing benzothiazole moieties exhibit significant anti-inflammatory and analgesic activities. For instance, a study highlighted that derivatives similar to this compound showed promising results as COX-2 inhibitors, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) .

CompoundIC50 (μM)Activity
S-410.5COX-2 Inhibition
S-512.3Analgesic Activity

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has shown potential neuroprotective effects. A study demonstrated that compounds with similar structures could inhibit nitric oxide synthases (NOS), which are implicated in neurodegenerative disorders . The selectivity of these compounds for neuronal NOS (nNOS) suggests a mechanism for protecting against neurotoxicity.

CompoundnNOS Inhibition (%)eNOS Inhibition (%)iNOS Inhibition (%)
Compound 1866.73 ± 1.5128.70 ± 1.3913.26 ± 1.01

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • COX Enzymes : The compound inhibits cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
  • Nitric Oxide Synthases : It selectively inhibits nNOS, contributing to its neuroprotective effects by reducing oxidative stress in neuronal tissues.

Case Studies

Several studies have evaluated the efficacy of benzothiazole derivatives in vivo:

  • Analgesic Activity : In rat models, compounds structurally related to this compound demonstrated significant pain relief comparable to traditional NSAIDs .
  • Neuroprotection : In models of Parkinson's disease, similar compounds improved motor functions and increased dopamine levels while decreasing glutamate toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives reported in the evidence, focusing on substituents, synthesis yields, physical properties, and biological activities.

Compound Key Substituents Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound : N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide 4-Methylpiperidinylsulfonyl, benzothiazole-thiazole N/A N/A Inferred: Potential kinase/NF-κB modulation N/A
N-(Benzo[d]thiazol-2-yl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (4g) 4-Methylpiperazinylmethyl 85 162.1–164.5 Enzyme inhibition (e.g., BACE1)
N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) 6-Bromo, 4-methylpiperazinyl 55 234.6–238.2 Not specified
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-(m-tolylsulfonyl)piperidine-4-carboxamide (4–12) m-Tolylsulfonylpiperidine 72 Not reported Multitarget pain inhibitors
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) Ethylsulfonyl, pyridinylthiazole Not reported Not reported Not specified
N-(Benzo[d]thiazol-2-yl)-4-(prop-2-yn-1-yloxy)benzamide (7) Propargyloxy 57 295–297 Click chemistry precursor

Key Structural and Functional Differences:

Piperidine vs. Piperazine: The 4-methylpiperidine in the target compound may reduce basicity compared to piperazine derivatives, altering pharmacokinetics .

Core Heterocycles :

  • The benzothiazole-thiazole core is distinct from benzothiazole-phenyl (4–12) or pyridinylthiazole (7b) scaffolds, possibly influencing binding modes in enzyme pockets .

Synthesis Efficiency :

  • Yields for analogous compounds range from 55% (11) to 85% (4g). The target compound’s synthesis would likely require optimization of coupling reagents (e.g., EDCI/HOBt as in 7b) .

Propargyloxy derivatives (7) are used in click chemistry, whereas bromo-substituted analogs (11) may serve as intermediates for Suzuki couplings .

Research Findings and Trends

  • Enzyme Inhibition : Benzothiazole derivatives with sulfonamide groups (e.g., 4g) exhibit inhibitory activity against enzymes like BACE1, a target in Alzheimer’s disease .
  • Multitarget Design : Piperidine-sulfonyl derivatives (e.g., 4–12) demonstrate balanced affinity for pain-related targets, a strategy applicable to the target compound .

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